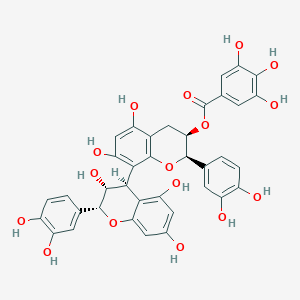

Procyanidin B2 3'-O-gallate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Procyanidin B2 3,3’-di-O-gallate (B2G2) is a component of grape seed extract that inhibits the growth of human prostate carcinoma cell lines . It targets cancer stem cells (CSCs) in prostate cancer (PCa), suppressing the constitutive as well as Jagged1 (Notch1 ligand)-induced activated Notch1 pathway .

Synthesis Analysis

Procyanidin B2 and B3 gallate derivatives, including 3-O-gallate, 3"-O-gallate, and 3,3"-di-O-gallate, were synthesized using equimolar condensation mediated by Yb (OTf)3 . The synthesized compounds showed significant antitumor effects against human prostate PC-3 cell lines .Molecular Structure Analysis

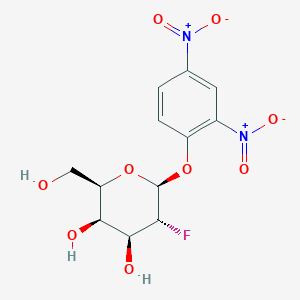

The structure of Procyanidin B2 3’-O-gallate was elucidated by analyzing nuclear magnetic resonance spectroscopic data and LC/MS analysis .Chemical Reactions Analysis

Procyanidin B2 3’-O-gallate has been found to exhibit strong antioxidant efficacy and block glutamate-mediated increase in the reactive oxygen species (ROS) accumulation .Physical And Chemical Properties Analysis

The molecular formula of Procyanidin B2 3’-O-gallate is C44H34O20 with a molecular weight of 882.73 .Scientific Research Applications

Cancer Stem Cell Targeting

Procyanidin B2 3’-O-gallate has shown efficacy towards prostate cancer stem cells by targeting the Notch1 signaling pathway. This compound from grape seed extract could potentially reduce the self-renewal capacity of cancer stem cells, which are often resistant to conventional therapies .

Anti-Angiogenic Properties

This compound inhibits the growth and motility of endothelial cells, which are essential for angiogenesis – the formation of new blood vessels. By targeting VEGFR2 and integrin signaling pathways, Procyanidin B2 3’-O-gallate could be used to prevent angiogenesis in cancer, thereby controlling tumor growth and metastasis .

Antioxidant Activity

Procyanidin B2 3’-O-gallate exhibits antioxidant properties, reducing oxidation and inhibiting reactions caused by dioxygen or peroxides. This activity is crucial in preventing oxidative stress-related cellular damage, which is a factor in various chronic diseases .

Hemostatic Effect

The compound has been found to cause the contraction of body tissues, which can be useful in reducing bleeding from minor abrasions. This hemostatic effect makes it a potential candidate for applications in wound healing and surgical procedures .

Antiviral Activity

Research indicates that Procyanidin B2 3’-O-gallate can inhibit viral attachment and interfere with viral penetration. This antiviral activity could be harnessed to develop treatments for viral infections, making it a significant area of study in pharmacology .

Neuroprotective Potential

In vivo experiments have demonstrated that Procyanidin B2 3’-O-gallate can penetrate the blood-brain barrier. It appears to play an important role in improving brain health, suggesting its potential use in treating neurodegenerative diseases or as a neuroprotective agent .

Mechanism of Action

- B2G2 aims to inhibit angiogenesis, making it a potential candidate for cancer prevention and control .

- Mechanistically, B2G2 targets VEGFR2/PI3K/Akt and integrin signaling pathways, crucial for endothelial cell survival, proliferation, tube formation, and motility .

Target of Action

Mode of Action

Action Environment

Future Directions

The synthetic B2G2 will stimulate more research on prostate and possibly other malignancies in preclinical models and clinical translation . The extract of R. elliptica seeds containing procyanidin B2 3"-O-gallate, which is a strong neuroprotective component, can be used as a functional food for attenuating and regulating neurological disorders .

properties

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-BTWXELLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyanidin B2 3'-O-gallate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)